4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 4-fluorophenyl and 2-(1,3-dioxolan-2-yl)ethylsulfanyl groups. The synthetic route may include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group can be added through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-fluorophenyl position.
Scientific Research Applications
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential kinase inhibitor, particularly for its ability to inhibit CDK2, which is a target for cancer therapy.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction are of interest in cancer research.
Chemical Biology: It can be used as a tool compound to study kinase signaling pathways and their role in various diseases.
Mechanism of Action
The mechanism of action of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of its substrates and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have similar biological activities.
Thioglycoside Derivatives: These compounds have been shown to exhibit potent cytotoxic activities against various cancer cell lines.
Uniqueness
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-11-1-3-12(4-2-11)21-15-13(9-20-21)16(19-10-18-15)24-8-5-14-22-6-7-23-14/h1-4,9-10,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVJVCXOCOBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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